YM-202074

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

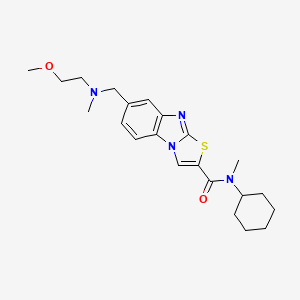

C22H30N4O2S |

|---|---|

分子量 |

414.6 g/mol |

IUPAC 名称 |

N-cyclohexyl-6-[[2-methoxyethyl(methyl)amino]methyl]-N-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide |

InChI |

InChI=1S/C22H30N4O2S/c1-24(11-12-28-3)14-16-9-10-19-18(13-16)23-22-26(19)15-20(29-22)21(27)25(2)17-7-5-4-6-8-17/h9-10,13,15,17H,4-8,11-12,14H2,1-3H3 |

InChI 键 |

YDAIWUAWYILYPH-UHFFFAOYSA-N |

规范 SMILES |

CN(CCOC)CC1=CC2=C(C=C1)N3C=C(SC3=N2)C(=O)N(C)C4CCCCC4 |

同义词 |

N-cyclohexyl-6-(((2-methoxyethyl)(methyl)amino)methyl)-N-methylthiazolo(3,2-a)benzimidazole-2-carboxamide YM 202074 YM-202074 YM202074 |

产品来源 |

United States |

Foundational & Exploratory

The Mechanism of Action of YM-201636: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

YM-201636 is a potent and selective small-molecule inhibitor of PIKfyve, a lipid kinase responsible for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂) and phosphatidylinositol 5-phosphate (PtdIns5P). By targeting PIKfyve, YM-201636 disrupts fundamental cellular processes, including endomembrane trafficking, autophagy, and retroviral budding. This guide provides a comprehensive overview of the mechanism of action of YM-201636, presenting key quantitative data, detailed experimental protocols, and visual representations of its effects on cellular signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of PIKfyve Kinase

YM-201636 exerts its biological effects primarily through the potent and selective inhibition of the lipid kinase PIKfyve.[1][2] PIKfyve is a crucial enzyme in the phosphoinositide signaling pathway, catalyzing the phosphorylation of phosphatidylinositol 3-phosphate (PtdIns3P) to generate PtdIns(3,5)P₂.[3][4][5] This lipid product is essential for the regulation of endosome and lysosome homeostasis and function.

The inhibition of PIKfyve by YM-201636 leads to a rapid decrease in the cellular levels of PtdIns(3,5)P₂, disrupting the proper sorting and trafficking of cargo through the endolysosomal system.[1][2] This disruption manifests as the accumulation of enlarged, swollen late endosomes and lysosomes, a characteristic phenotype of PIKfyve inhibition.[3][4][5]

Quantitative Data: In Vitro and Cellular Potency

The inhibitory activity of YM-201636 has been quantified in various in vitro and cellular assays. The following tables summarize the key potency and selectivity data.

Table 1: In Vitro Kinase Inhibition Profile of YM-201636

| Target Kinase | IC₅₀ (nM) | Species/Context | Reference |

| PIKfyve | 33 | Mammalian, cell-free | [1][2] |

| p110α (PI3Kα) | 3,000 - 3,300 | Mammalian, cell-free | [1][2] |

| Fab1 | >5,000 | Yeast orthologue | [1][2] |

| Type Iα PtdInsP Kinase | >2,000 | Mouse | [1] |

| Type IIγ PtdInsP Kinase | >10,000 | [1] |

Table 2: Cellular Activity of YM-201636

| Cellular Effect | IC₅₀ (nM) | Cell Line/Context | Reference |

| Inhibition of insulin-activated 2-deoxyglucose uptake | 54 | 3T3-L1 adipocytes | [1][2] |

| Cytotoxicity (72h) | 15,030 | Calu-1 (NSCLC) | [4] |

| Cytotoxicity (72h) | 11,070 | HCC827 (NSCLC) | [4] |

| Cytotoxicity (72h) | 74,950 | H1299 (NSCLC) | [4] |

Key Cellular Processes Affected by YM-201636

The inhibition of PIKfyve and subsequent depletion of PtdIns(3,5)P₂ by YM-201636 have pleiotropic effects on cellular function.

Disruption of Endosomal and Lysosomal Trafficking

A primary consequence of YM-201636 treatment is the severe disruption of the endo-lysosomal pathway.[3][4][5] This includes:

-

Formation of Enlarged Vesicles: Cells treated with YM-201636 exhibit prominent cytoplasmic vacuoles, which are swollen late endosomes and lysosomes.[3][4]

-

Impaired Cargo Sorting and Recycling: The proper sorting of cargo, such as the cation-independent mannose-6-phosphate receptor (CI-MPR), is inhibited.[3][4] Additionally, the recycling of tight junction proteins like claudin-1 and claudin-2 is blocked, leading to their intracellular accumulation.[1]

-

Inhibition of Retroviral Budding: YM-201636 has been shown to block the budding of retroviruses by interfering with the endosomal sorting complex required for transport (ESCRT) machinery.[1][3][4]

Dysregulation of Autophagy

The role of YM-201636 in autophagy is complex and appears to be context-dependent. While some studies report an induction of autophagy in liver cancer cells, leading to suppressed growth, others indicate a dysregulation of the autophagic process.[1] In neuronal cells, YM-201636 treatment leads to an accumulation of the autophagosomal marker LC3-II, which is potentiated by lysosomal protease inhibitors. This suggests a blockage in the later stages of autophagy, such as the fusion of autophagosomes with lysosomes or the degradation of autolysosomal content, leading to apoptosis-independent cell death.[6][7]

Inhibition of Glucose Uptake

In 3T3-L1 adipocytes, YM-201636 inhibits both basal and insulin-stimulated glucose uptake, with an IC₅₀ of 54 nM for the net insulin response.[1][2] At a concentration of 0.1 µM, it can completely block the insulin-dependent activation of class IA PI 3-kinase.[1][2]

Signaling Pathways and Experimental Workflows

YM-201636 Signaling Pathway

The following diagram illustrates the primary signaling pathway affected by YM-201636.

Experimental Workflow: Autophagy Flux Assay

The following diagram outlines a typical workflow for assessing the effect of YM-201636 on autophagic flux.

Experimental Protocols

In Vitro PIKfyve Kinase Assay

This protocol is adapted from commercially available kinase assay services and published methodologies.

-

Objective: To determine the in vitro inhibitory activity of YM-201636 on PIKfyve kinase.

-

Materials:

-

Recombinant human PIKfyve enzyme

-

Substrate: Phosphatidylinositol 3-phosphate (PtdIns3P) and Phosphatidylserine (PS) vesicles

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 2 mM MgCl₂, 0.5 mM EGTA, 25 µg/mL BSA, 0.04% Triton X-100, and 1 mM DTT)

-

YM-201636 in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

96-well plates

-

-

Procedure:

-

Prepare serial dilutions of YM-201636 in kinase assay buffer.

-

In a 96-well plate, add the PIKfyve enzyme to each well.

-

Add the YM-201636 dilutions or vehicle (DMSO) to the respective wells.

-

Initiate the kinase reaction by adding the PtdIns3P:PS substrate and ATP (e.g., 10 µM).

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

Calculate the percent inhibition for each concentration of YM-201636 and determine the IC₅₀ value using non-linear regression analysis.

-

Cellular Autophagy Flux Assay

This protocol is based on the Western blot analysis of LC3-II accumulation in the presence of a lysosomal inhibitor.

-

Objective: To assess the effect of YM-201636 on autophagic flux in cultured cells.

-

Materials:

-

Cultured cells (e.g., HeLa, MEFs, or relevant cell line)

-

Complete cell culture medium

-

YM-201636 in DMSO

-

Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-LC3B, anti-actin (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with four different conditions:

-

Vehicle (DMSO) only

-

YM-201636 at the desired concentration

-

Lysosomal inhibitor only (e.g., 100 nM Bafilomycin A1 for the last 2-4 hours of culture)

-

YM-201636 followed by the addition of the lysosomal inhibitor for the last 2-4 hours.

-

-

After treatment, wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE on a high-percentage polyacrylamide gel (e.g., 15%) to resolve LC3-I and LC3-II.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against LC3 and a loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities for LC3-II and the loading control. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.

-

Endosomal Trafficking Assay

This protocol describes a method to visualize the effect of YM-201636 on endosomal trafficking using fluorescently labeled cargo.

-

Objective: To qualitatively and quantitatively assess the impact of YM-201636 on the trafficking of cargo through the endosomal pathway.

-

Materials:

-

Cultured cells grown on glass coverslips

-

YM-201636 in DMSO

-

Fluorescently labeled cargo (e.g., FITC-CpG oligodeoxynucleotides, Alexa Fluor-conjugated EGF, or Transferrin)

-

Primary antibodies against endosomal markers (e.g., anti-EEA1 for early endosomes, anti-LAMP1 for late endosomes/lysosomes)

-

Fluorescently labeled secondary antibodies

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Mounting medium with DAPI

-

Confocal microscope

-

-

Procedure:

-

Seed cells on coverslips and allow them to adhere.

-

Pre-treat the cells with YM-201636 or vehicle for a specified time (e.g., 30-60 minutes).

-

Add the fluorescently labeled cargo to the medium and incubate for a defined period to allow for internalization (pulse).

-

Wash the cells to remove excess cargo and incubate in fresh medium (with or without YM-201636) for various chase times (e.g., 10, 30, 60 minutes) to follow the trafficking of the cargo.

-

At each time point, fix the cells with paraformaldehyde.

-

Permeabilize the cells and block non-specific antibody binding.

-

Incubate with primary antibodies against endosomal markers.

-

Wash and incubate with the corresponding fluorescently labeled secondary antibodies.

-

Mount the coverslips on slides with DAPI-containing mounting medium.

-

Acquire images using a confocal microscope.

-

Analyze the images to quantify the colocalization of the fluorescent cargo with the different endosomal markers at each time point. A disruption in trafficking will be indicated by an accumulation of the cargo in a specific compartment (e.g., early endosomes) and a lack of progression to later compartments.

-

Conclusion

YM-201636 is a valuable research tool for interrogating the cellular functions of PIKfyve and the roles of PtdIns(3,5)P₂ and PtdIns5P in health and disease. Its potent and selective inhibition of PIKfyve leads to profound and measurable effects on endomembrane dynamics, autophagy, and other key cellular processes. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize YM-201636 in their studies and to better understand its complex mechanism of action.

References

- 1. Protocol for monitoring the endosomal trafficking of membrane proteins in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A selective PIKfyve inhibitor blocks PtdIns(3,5)P2 production and disrupts endomembrane transport and retroviral budding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2.3. Autophagy Flux Assay [bio-protocol.org]

- 5. A selective PIKfyve inhibitor blocks PtdIns(3,5)P2 production and disrupts endomembrane transport and retroviral budding | EMBO Reports [link.springer.com]

- 6. Functional dissociation between PIKfyve-synthesized PtdIns5P and PtdIns(3,5)P2 by means of the PIKfyve inhibitor YM201636 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorescence Assays for Real-Time Tracking of Cell Surface Protein Internalization and Endosomal Sorting in Axons of Primary Mouse Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

The Role of YM-201636 in Elucidating Endosomal Trafficking Pathways

A Technical Guide for Researchers and Drug Development Professionals

Abstract

YM-201636 is a potent and selective small-molecule inhibitor of PIKfyve, a lipid kinase crucial for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂). This phosphoinositide plays a pivotal role in regulating the dynamic processes of endosomal trafficking, including endosome maturation, sorting, and fission. By acutely depleting cellular PtdIns(3,5)P₂, YM-201636 serves as an invaluable pharmacological tool to dissect the intricate mechanisms governing endomembrane transport. Its application has revealed critical insights into cargo sorting, receptor downregulation, autophagy, and retroviral budding. This technical guide provides an in-depth overview of YM-201636's mechanism of action, summarizes key quantitative data, details experimental protocols for its use, and presents visual diagrams of the cellular pathways it affects.

Introduction to YM-201636 and Endosomal Trafficking

Endosomal trafficking is a fundamental cellular process responsible for the sorting and transport of internalized molecules and membrane proteins. This intricate network of vesicles and tubules ensures the proper delivery of cargo to various destinations, including lysosomes for degradation or recycling pathways back to the plasma membrane. A key regulator of this process is the phosphoinositide PtdIns(3,5)P₂, which is synthesized on late endosomal membranes by the lipid kinase PIKfyve from its substrate, phosphatidylinositol 3-phosphate (PtdIns(3)P).

YM-201636, with the chemical name 6-amino-N-(3-(4-(4-morpholinyl) pyrido[3′,2′:4,5]furo[3,2-d]pyrimidin-2-yl)-phenyl)-3-pyridine carboxamide, is a cell-permeable pyridofuropyrimidine compound that specifically inhibits PIKfyve kinase activity at nanomolar concentrations.[1][2] This inhibition leads to a rapid decrease in cellular PtdIns(3,5)P₂ levels, resulting in a dramatic and observable phenotype: the formation of large, swollen cytoplasmic vacuoles derived from late endosomes and lysosomes.[2][3][4] This acute disruption of endosomal homeostasis makes YM-201636 a powerful tool for studying the downstream consequences of impaired PtdIns(3,5)P₂ signaling.

Mechanism of Action

The primary molecular target of YM-201636 is the lipid kinase PIKfyve. By inhibiting PIKfyve, YM-201636 prevents the phosphorylation of PtdIns(3)P to PtdIns(3,5)P₂. This phosphoinositide is essential for the recruitment and activation of effector proteins that mediate membrane fission and vesicle budding from late endosomes. The loss of PtdIns(3,5)P₂ stalls these processes, leading to the accumulation of cargo and the fusion and swelling of endosomal compartments, which is observed as cytoplasmic vacuolation.[2][4] This blockade disrupts multiple trafficking routes, including the transport of cargo from endosomes to the trans-Golgi network (TGN) and to lysosomes.[5]

Figure 1. Mechanism of YM-201636 Action.

Quantitative Data

YM-201636 exhibits high potency for PIKfyve and selectivity over other related kinases. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Kinase Inhibitory Activity

| Target Kinase | IC₅₀ Value | Notes | Reference |

| PIKfyve (mammalian) | 33 nM | Primary target | [2][6][7] |

| p110α (Class IA PI3K) | 3 µM | ~100-fold less potent than for PIKfyve. | [2][8] |

| Type Iα PtdInsP Kinase | >2 µM | Low potency. | [6] |

| Type IIγ PtdInsP Kinase | >10 µM | No significant inhibition. | [6] |

| Fab1 (yeast PIKfyve) | >5 µM | Insensitive; useful for yeast model studies. | [2][6] |

Table 2: Cellular Activity and Effective Concentrations

| Cellular Process / Assay | Cell Type | Effective Concentration | Observed Effect | Reference |

| Endosomal Vacuolation | NIH3T3, COS7, MEFs | A₅₀ ≈ 400 nM | Induces formation of large vesicular structures. | [2] |

| PtdIns(3,5)P₂ Synthesis | NIH3T3 | 800 nM | ~80% reduction in PtdIns(3,5)P₂ levels. | [7] |

| Insulin-Stimulated Glucose Uptake | 3T3L1 Adipocytes | IC₅₀ = 54 ± 4 nM | Inhibition of net insulin response. | [1][7] |

| Retroviral Budding (MLV) | Virus-expressing cell line | 800 nM | ~80% inhibition of retroviral release. | [1] |

| EGFR Degradation | HMECs | Not specified | Reduced rate of EGFR degradation upon EGF stimulation. | [9] |

| Claudin-1/2 Recycling | MDCK Cells | Not specified | Blocked recycling, leading to intracellular accumulation. | [10] |

| Cytotoxicity (72h) | Calu1 (NSCLC) | IC₅₀ = 15.03 µM | Decreased cell viability. | [11] |

| Cytotoxicity (72h) | HCC827 (NSCLC) | IC₅₀ = 11.07 µM | Decreased cell viability. | [11] |

Key Applications in Research

Studying Endosome Maturation and Sorting

The most direct application of YM-201636 is to study the role of PtdIns(3,5)P₂ in the maturation of early endosomes into late endosomes/multivesicular bodies (MVBs). Treatment with YM-201636 stalls this process. For instance, it inhibits the proper trafficking of the cation-independent mannose-6-phosphate receptor (CI-MPR) from late endosomes.[2] It also causes internalized cargo, such as CpG oligodeoxynucleotides, to be trapped in early endosomes (marked by EEA1) and prevents their delivery to late endosomes (marked by LAMP1).[5]

Investigating Receptor Tyrosine Kinase (RTK) Trafficking

The fate of activated RTKs, such as the Epidermal Growth Factor Receptor (EGFR), is tightly controlled by endosomal sorting. YM-201636 has been instrumental in showing that PIKfyve activity is required for the efficient degradation of EGFR.[9][12] In the presence of the inhibitor, EGFR accumulates in endosomal compartments and its degradation is delayed, which can lead to prolonged downstream signaling.[9] This highlights a critical role for PtdIns(3,5)P₂ in sorting ubiquitinated receptors into the MVB pathway for lysosomal degradation.

Elucidating the Role of PIKfyve in Autophagy

Autophagy is a catabolic process involving the sequestration of cytoplasmic components into autophagosomes, which then fuse with lysosomes to become autolysosomes. YM-201636 treatment has been shown to dysregulate autophagy. It increases the levels of the autophagosomal marker LC3-II, yet this is coupled with a decrease in the number of mature, electron-dense lysosomes.[3][13] This suggests that while autophagosome formation may proceed, their maturation and fusion with functional lysosomes are impaired, leading to a blockage in autophagic flux.[3]

Figure 2. Cellular processes disrupted by YM-201636.

Detailed Experimental Protocols

The following are generalized protocols based on methodologies cited in the literature. Researchers should optimize concentrations and incubation times for their specific cell type and experimental setup.

Protocol: Induction of Endosomal Vacuolation and Immunofluorescence Microscopy

This protocol is designed to visualize the characteristic vacuolation and assess the localization of endosomal markers or cargo after YM-201636 treatment.

-

Cell Seeding: Plate cells (e.g., NIH3T3, COS7, or HeLa) on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency the next day.

-

Drug Treatment: Prepare a stock solution of YM-201636 in DMSO. Dilute the stock solution in pre-warmed complete culture medium to a final working concentration (e.g., 800 nM). Replace the medium in the wells with the YM-201636-containing medium. For a control, use medium with an equivalent concentration of DMSO.

-

Incubation: Incubate the cells for a desired period (e.g., 30 minutes to 3 hours). Vacuole formation is time- and concentration-dependent.[2]

-

Fixation: Aspirate the medium and wash the cells once with PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash three times with PBS. Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.

-

Primary Antibody Incubation: Dilute primary antibodies against markers of interest (e.g., anti-EEA1 for early endosomes, anti-LAMP1 for late endosomes/lysosomes) in blocking buffer. Incubate coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Mounting and Imaging: Wash three times with PBS. Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear staining. Image using a confocal or fluorescence microscope.

Protocol: EGFR Degradation Assay

This protocol assesses the effect of YM-201636 on the ligand-induced degradation of EGFR.

-

Cell Culture: Plate cells (e.g., HMECs, HeLa) in a 6-well plate and grow to 80-90% confluency.

-

Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours to downregulate basal receptor activity.

-

Inhibitor Pre-treatment: Pre-treat cells with YM-201636 (e.g., 800 nM) or DMSO vehicle control in serum-free medium for 45-60 minutes.[12] To block new protein synthesis, add cycloheximide (CHX) during the last 30 minutes of this pre-treatment.

-

EGF Stimulation: Stimulate the cells by adding EGF to a final concentration of 10-100 ng/mL. Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Cell Lysis: At each time point, immediately place the plate on ice, aspirate the medium, and wash with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Western Blotting: Scrape the cells, collect the lysate, and clarify by centrifugation. Determine the protein concentration of each sample. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunodetection: Probe the membrane with a primary antibody against total EGFR. A loading control, such as anti-Actin or anti-Tubulin, is essential. Subsequently, probe with an appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

-

Quantification: Densitometrically quantify the EGFR bands and normalize to the loading control. Plot the relative EGFR levels against time to compare the degradation rate between control and YM-201636-treated samples.

Figure 3. Workflow for immunofluorescence analysis.

Conclusion and Future Directions

YM-201636 is a cornerstone tool for cell biologists studying endosomal trafficking. Its high potency and selectivity for PIKfyve allow for the acute and specific disruption of PtdIns(3,5)P₂-dependent pathways. This has enabled significant advances in our understanding of endosome maturation, cargo sorting, receptor signaling, and autophagy. Future studies utilizing YM-201636 will likely continue to unravel the complex coordination of endomembrane dynamics and explore the therapeutic potential of targeting PIKfyve in diseases characterized by trafficking defects, such as neurodegenerative disorders and certain cancers.[3][11][14] The detailed protocols and data presented in this guide serve as a valuable resource for researchers employing this powerful inhibitor in their investigations.

References

- 1. YM201636, an inhibitor of retroviral budding and PIKfyve-catalyzed PtdIns(3,5)P2 synthesis, halts glucose entry by insulin in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A selective PIKfyve inhibitor blocks PtdIns(3,5)P2 production and disrupts endomembrane transport and retroviral budding | EMBO Reports [link.springer.com]

- 3. Inhibition of PIKfyve by YM-201636 dysregulates autophagy and leads to apoptosis-independent neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.biologists.com [journals.biologists.com]

- 5. PIKfyve Regulates the Endosomal Localization of CpG Oligodeoxynucleotides to Elicit TLR9-Dependent Cellular Responses | PLOS One [journals.plos.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. A selective PIKfyve inhibitor blocks PtdIns(3,5)P2 production and disrupts endomembrane transport and retroviral budding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AKT Facilitates EGFR Trafficking and Degradation by Phosphorylating and Activating PIKfyve - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The PIKfyve inhibitor YM201636 blocks the continuous recycling of the tight junction proteins claudin-1 and claudin-2 in MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effects of PIKfyve inhibitor YM201636 on claudins and malignancy potential of nonsmall cell cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of PIKfyve by YM-201636 Dysregulates Autophagy and Leads to Apoptosis-Independent Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spandidos-publications.com [spandidos-publications.com]

Investigating Autophagy Pathways with YM-201636: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of YM-201636, a potent and selective small-molecule inhibitor of PIKfyve kinase, and its application in the investigation of autophagic pathways. We will explore its mechanism of action, detail key experimental protocols, present quantitative data, and illustrate the cellular pathways and workflows involved.

Introduction to YM-201636 and Autophagy

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and disease. The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and subsequently fuses with a lysosome to form an autolysosome, where the contents are degraded. Investigating the intricate steps of this pathway requires precise molecular tools.

YM-201636 is a valuable tool for studying the late stages of autophagy. It selectively inhibits PIKfyve, a lipid kinase responsible for synthesizing phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂), a crucial signaling lipid in the endolysosomal system.[1][2][3] By inhibiting PIKfyve, YM-201636 disrupts the maturation and function of lysosomes and autolysosomes, making it an excellent agent to probe the dynamics of autophagosome-lysosome fusion and autophagic flux.[1][4]

Mechanism of Action: PIKfyve Inhibition

The primary target of YM-201636 is the lipid kinase PIKfyve.[5][6] PIKfyve phosphorylates phosphatidylinositol 3-phosphate (PtdIns3P) to generate PtdIns(3,5)P₂. This lipid is essential for regulating intracellular membrane trafficking pathways.[2] Inhibition of PIKfyve by YM-201636 leads to a depletion of PtdIns(3,5)P₂, which results in a cascade of cellular effects, most notably the swelling of endolysosomal compartments and the dysregulation of autophagy.[1][2] This typically manifests as a blockage in the final stages of the autophagic pathway, where autophagosomes fail to properly fuse with lysosomes or where the resulting autolysosomes are functionally impaired.[4][7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with YM-201636, providing a reference for experimental design.

Table 1: Inhibitory Concentrations of YM-201636

| Target | IC₅₀ | Notes |

|---|---|---|

| PIKfyve | 33 nM | Primary target; highly selective.[5][6] |

| p110α (PI3Kα) | 3.3 µM | ~100-fold less potent than against PIKfyve.[6] |

| Fab1 (Yeast PIKfyve) | >5 µM | Insensitive to the yeast orthologue.[6] |

Table 2: Summary of Experimental Conditions and Effects | Cell Type | Concentration | Time | Observed Effect | Reference | | :--- | :--- | :--- | :--- | :--- | | Primary Hippocampal Neurons | 1 µM | 24 h | ~50% reduction in neuronal survival.[4] | | Primary Hippocampal Neurons | 1 µM | 4 h | Significant increase in LC3-II levels.[4] | | Primary Hippocampal Neurons | 1 µM | 4 h | Significant decrease in electron-dense lysosomes.[4] | | HepG2 & Huh-7 Liver Cancer Cells | Dose-dependent | - | Inhibition of proliferation; induction of autophagy.[8] | | NIH3T3 Fibroblasts | 0.8 µM | - | 80% decrease in PtdIns(3,5)P₂ production.[6] | | Allograft Mouse Model | 2 mg/kg | - | Inhibition of tumor growth in vivo.[8] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for investigating autophagy using YM-201636.

A typical experiment involves cell culture, treatment with YM-201636 (often alongside controls and other inhibitors), and subsequent analysis using biochemical or imaging techniques.

This assay is fundamental to determine whether the accumulation of the autophagosome-bound form of LC3 (LC3-II) is due to increased autophagosome formation or a blockage in degradation.

-

Cell Culture: Plate cells of interest to achieve 70-80% confluency on the day of the experiment.

-

Treatment: Prepare four treatment groups:

-

Vehicle control (e.g., DMSO).

-

YM-201636 (e.g., 1 µM).

-

Lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 10 µM E64d/Pepstatin A).

-

YM-201636 + Lysosomal inhibitor.

-

-

Incubation: Add lysosomal inhibitors for the final 2-4 hours of the YM-201636 treatment period.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 12-15% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibody against LC3 (to detect both LC3-I and LC3-II) and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensity for LC3-II and normalize to the loading control. A significant increase in LC3-II in the YM-201636 group, which is further potentiated in the combination treatment group, indicates a blockage of autophagic flux.[3][4]

This imaging-based approach visualizes the accumulation and localization of autophagosomes.

-

Cell Culture: Seed cells on glass coverslips in a multi-well plate. If necessary, transfect cells with fluorescent protein constructs like GFP-LC3 and LAMP1-RFP (for lysosomes).

-

Treatment: Treat cells with YM-201636 and controls as described above.

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining (if not using fluorescent proteins):

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with primary antibodies (e.g., anti-LC3, anti-LAMP1) for 1 hour.

-

Wash and incubate with corresponding fluorescently-labeled secondary antibodies for 1 hour.

-

-

Mounting and Imaging: Mount coverslips onto slides with a DAPI-containing mounting medium. Acquire images using a confocal or fluorescence microscope.

-

Analysis: Quantify the number and intensity of LC3 puncta per cell. Assess the degree of colocalization between LC3 puncta (autophagosomes) and LAMP1 (lysosomes). A decrease in colocalization upon YM-201636 treatment suggests impaired autophagosome-lysosome fusion.[9]

Context-Specific Induction of Autophagy

While YM-201636 typically blocks the late stages of autophagy, in certain cellular contexts, such as in liver and non-small cell lung cancer cells, it has been shown to induce autophagy.[8][10][11] This effect is reportedly dependent on the overexpression of the Epidermal Growth Factor Receptor (EGFR).[8][12] This highlights the importance of characterizing the effects of YM-201636 within the specific biological system being studied.

Conclusion

YM-201636 is a powerful and specific pharmacological tool for dissecting the molecular machinery of autophagy. Its ability to inhibit PIKfyve and consequently disrupt PtdIns(3,5)P₂ signaling allows for the targeted investigation of late-stage autophagy, including autophagosome maturation, trafficking, and fusion with lysosomes. By employing the robust biochemical and imaging protocols detailed in this guide, researchers can effectively probe the complexities of autophagic flux and elucidate the critical role of the endolysosomal system in maintaining cellular health and its dysregulation in disease.

References

- 1. Inhibition of PIKfyve by YM-201636 Dysregulates Autophagy and Leads to Apoptosis-Independent Neuronal Cell Death | PLOS One [journals.plos.org]

- 2. Inhibition of PIKfyve by YM-201636 dysregulates autophagy and leads to apoptosis-independent neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of PIKfyve by YM-201636 Dysregulates Autophagy and Leads to Apoptosis-Independent Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. selleckchem.com [selleckchem.com]

- 7. PIKfyve Regulation of Endosome-Linked Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of PIKfyve using YM201636 suppresses the growth of liver cancer via the induction of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Autophagosome–lysosome fusion in neurons requires INPP5E, a protein associated with Joubert syndrome | The EMBO Journal [link.springer.com]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. The effects of PIKfyve inhibitor YM201636 on claudins and malignancy potential of nonsmall cell cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Impact of YM-201636 on PtdIns(3,5)P2 Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of YM-201636, a potent and selective inhibitor of PIKfyve kinase, and its consequential effects on the synthesis of the critical signaling lipid, phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2). This document details the mechanism of action of YM-201636, presents quantitative data on its inhibitory activity, outlines detailed experimental protocols for its study, and provides visual representations of the key pathways and experimental workflows.

Introduction to YM-201636 and PtdIns(3,5)P2

Phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) is a low-abundance phosphoinositide that plays a crucial role in regulating various cellular processes, particularly endosomal trafficking, lysosomal homeostasis, and autophagy.[1][2] The synthesis of PtdIns(3,5)P2 is primarily catalyzed by the lipid kinase PIKfyve, which phosphorylates phosphatidylinositol 3-phosphate (PtdIns3P) at the D-5 position of the inositol ring.[3][4]

YM-201636 is a small molecule inhibitor that has been identified as a highly potent and selective inhibitor of mammalian PIKfyve.[5][6][7] By targeting PIKfyve, YM-201636 effectively blocks the production of PtdIns(3,5)P2, leading to significant disruptions in endomembrane dynamics and other PtdIns(3,5)P2-dependent cellular functions.[1][6] This makes YM-201636 an invaluable tool for elucidating the physiological roles of PtdIns(3,5)P2 and a potential therapeutic agent in diseases where PIKfyve activity is implicated.

Quantitative Data on YM-201636 Inhibition

The inhibitory potency and selectivity of YM-201636 have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

| Target | Assay Type | IC50 | Reference(s) |

| PIKfyve | Cell-free kinase assay | 33 nM | [5][6][7] |

| p110α | Cell-free kinase assay | 3.3 µM | [5][7] |

| Fab1 (yeast orthologue) | Cell-free kinase assay | >5 µM | [5][6] |

Table 1: In Vitro Inhibitory Activity of YM-201636. This table shows the half-maximal inhibitory concentration (IC50) of YM-201636 against its primary target, PIKfyve, and its selectivity over the class I PI3-kinase p110α and the yeast orthologue Fab1.

| Cellular Effect | Cell Line | Concentration | Effect | Reference(s) |

| PtdIns(3,5)P2 Production | NIH3T3 | 800 nM | ~80% decrease | [5][6] |

| Basal and Insulin-activated 2-deoxyglucose uptake | 3T3L1 adipocytes | IC50 = 54 nM | Inhibition | [5][8] |

| Retrovirus Budding | Moloney leukemia virus-expressing cells | 800 nM | ~80% reduction | [5][8] |

Table 2: Cellular Effects of YM-201636. This table highlights the significant impact of YM-201636 on key cellular processes that are dependent on PtdIns(3,5)P2 synthesis.

Signaling Pathways and Experimental Workflows

PtdIns(3,5)P2 Synthesis Pathway and Inhibition by YM-201636

The synthesis of PtdIns(3,5)P2 is a critical step in the phosphoinositide signaling cascade. The following diagram illustrates this pathway and the point of inhibition by YM-201636.

Experimental Workflow for Assessing YM-201636's Effect on PtdIns(3,5)P2 Levels

A common method to determine the effect of YM-201636 on PtdIns(3,5)P2 synthesis involves metabolic labeling of cells with [³²P]orthophosphate followed by lipid extraction and analysis.

Logical Relationship of YM-201636 Action

The mechanism by which YM-201636 disrupts cellular function can be summarized in a logical flow diagram.

Detailed Experimental Protocols

In Vitro PIKfyve Kinase Assay

This protocol details the procedure for measuring the direct inhibitory effect of YM-201636 on PIKfyve kinase activity in a cell-free system.

Materials:

-

Recombinant human PIKfyve

-

PtdIns3P substrate

-

YM-201636

-

Kinase assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA)

-

[γ-³²P]ATP

-

Thin-layer chromatography (TLC) plates

-

Phosphorimager

Procedure:

-

Prepare serial dilutions of YM-201636 in the kinase assay buffer.

-

In a microcentrifuge tube, combine the recombinant PIKfyve enzyme with the PtdIns3P substrate in the kinase assay buffer.

-

Add the diluted YM-201636 or vehicle control to the enzyme-substrate mixture and pre-incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 10-100 µM.

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

Stop the reaction by adding 1N HCl.

-

Extract the lipids using a chloroform:methanol (1:1) solution.

-

Spot the lipid-containing organic phase onto a TLC plate and develop the plate using an appropriate solvent system (e.g., chloroform:methanol:acetone:acetic acid:water).

-

Dry the TLC plate and expose it to a phosphor screen.

-

Analyze the radiolabeled PtdIns(3,5)P2 product using a phosphorimager and quantify the band intensities to determine the IC50 of YM-201636.

In Vivo Phosphoinositide Labeling and Analysis

This protocol describes the measurement of PtdIns(3,5)P2 levels in cultured cells treated with YM-201636.

Materials:

-

Mammalian cell line (e.g., NIH3T3)

-

Phosphate-free DMEM

-

[³²P]orthophosphate

-

YM-201636

-

Cell lysis buffer (e.g., ice-cold 0.5 M trichloroacetic acid)

-

Lipid extraction solvents (chloroform, methanol, HCl)

-

Deacylation reagent (methylamine)

-

HPLC system with a Partisphere SAX column

Procedure:

-

Seed cells in a culture dish and grow to near confluency.

-

Wash the cells with phosphate-free DMEM.

-

Incubate the cells in phosphate-free DMEM containing [³²P]orthophosphate (0.1-1 mCi/mL) for 2-4 hours to label the cellular ATP pool.

-

Treat the cells with the desired concentration of YM-201636 or vehicle control for the specified time (e.g., 30 minutes to 2 hours).

-

Aspirate the labeling medium and lyse the cells with ice-cold 0.5 M trichloroacetic acid.

-

Scrape the cells and collect the lysate.

-

Perform lipid extraction by adding a chloroform:methanol:HCl mixture to the lysate, followed by vortexing and centrifugation to separate the phases.

-

Collect the lower organic phase containing the lipids and dry it under nitrogen.

-

Deacylate the lipids by resuspending the dried lipid film in a methylamine reagent and incubating at 53°C for 50 minutes.

-

Dry the deacylated lipids and resuspend them in water.

-

Analyze the water-soluble glycerophosphoinositols by HPLC using a Partisphere SAX column and a gradient of ammonium phosphate buffer.

-

Quantify the radioactivity in the PtdIns(3,5)P2 peak using an in-line scintillation counter.

Immunofluorescence Staining for Endosomal Markers

This protocol allows for the visualization of endosomal compartments and the assessment of trafficking defects induced by YM-201636.

Materials:

-

Cells grown on coverslips

-

YM-201636

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibodies against endosomal markers (e.g., anti-EEA1 for early endosomes, anti-LAMP1 for late endosomes/lysosomes)

-

Fluorophore-conjugated secondary antibodies

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with YM-201636 or vehicle for the desired time.

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 30-60 minutes.

-

Incubate the cells with primary antibodies diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with fluorophore-conjugated secondary antibodies and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the stained cells using a fluorescence microscope, capturing images of the endosomal markers and observing any changes in their morphology or distribution induced by YM-201636.

Conclusion

YM-201636 is a powerful pharmacological tool for the acute and specific inhibition of PIKfyve kinase. Its ability to potently block the synthesis of PtdIns(3,5)P2 has been instrumental in uncovering the multifaceted roles of this phosphoinositide in fundamental cellular processes. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals aiming to investigate the PIKfyve-PtdIns(3,5)P2 signaling axis and explore its therapeutic potential. The provided diagrams serve as a clear visual aid to understand the core concepts of YM-201636's mechanism and the experimental approaches to its study.

References

- 1. Vacuolin-1 | 351986-85-1 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Analysis of intact phosphoinositides in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Detection and manipulation of phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Maestro Disrupted: A Technical Guide to the Functions of PIKfyve Targeted by YM-201636

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIKfyve, a phosphoinositide kinase, is a critical regulator of intracellular membrane trafficking and cellular homeostasis.[1] It orchestrates the synthesis of two key signaling lipids, phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂) and phosphatidylinositol 5-phosphate (PtdIns5P), which are essential for the proper functioning of the endolysosomal system.[2][3] The potent and selective inhibitor, YM-201636, has emerged as an invaluable tool for dissecting the multifaceted roles of PIKfyve. By acutely blocking its kinase activity, YM-201636 induces a range of dramatic cellular phenotypes, revealing the profound dependence of fundamental cellular processes on PIKfyve's enzymatic products. This technical guide provides an in-depth exploration of the cellular functions of PIKfyve that are targeted by YM-201636, offering a comprehensive resource of quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways and experimental workflows.

Core Functions of PIKfyve and a Quantitative Look at its Inhibition by YM-201636

PIKfyve's primary role is the phosphorylation of phosphatidylinositol 3-phosphate (PtdIns(3)P) to generate PtdIns(3,5)P₂.[2] This conversion is central to the identity and function of late endosomes and lysosomes. YM-201636 is a potent inhibitor of this activity, demonstrating significant selectivity for PIKfyve over other lipid kinases.[4][5]

Quantitative Data on YM-201636 Inhibition

| Target | IC50 Value | Cell Line/System | Notes |

| PIKfyve | 33 nM [4][5] | In vitro kinase assay | Potent and selective inhibition. |

| p110α (Class IA PI 3-kinase) | 3.3 µM [4][5] | In vitro kinase assay | Approximately 100-fold less potent than against PIKfyve.[5] |

| Fab1 (Yeast orthologue of PIKfyve) | >5 µM [4][5] | In vitro kinase assay | Insensitive to YM-201636.[4][5] |

| Net insulin-stimulated 2-deoxyglucose uptake | 54 ± 4 nM [6] | 3T3L1 adipocytes | Demonstrates a potent effect on glucose metabolism.[6] |

| Retroviral budding | ~800 nM for 80% inhibition [5] | Moloney leukemia virus-expressing cell line | Highlights a role in viral egress.[5] |

| PtdIns(3,5)P₂ production in cells | 80% reduction at 800 nM [7] | NIH3T3 cells | Demonstrates in-cell target engagement.[7] |

| PtdIns5P synthesis | Inhibited more effectively than PtdIns(3,5)P₂ at low doses (10-25 nM) [4] | In vitro and in vivo | Suggests a dose-dependent differential effect.[4] |

| Cytotoxicity in Non-Small Cell Lung Cancer (NSCLC) cells | 11.07 µM - 74.95 µM (72h) [8] | Calu1, HCC827, H1299 cell lines | Varies depending on the cell line's genetic background.[8] |

Key Cellular Processes Targeted by YM-201636

The inhibition of PIKfyve by YM-201636 triggers a cascade of cellular dysfunctions, primarily centered around the endolysosomal system.

Endosomal Trafficking and Maturation

PIKfyve is a master regulator of endosome dynamics. Its inhibition by YM-201636 leads to a dramatic phenotype characterized by the formation of large cytoplasmic vacuoles.[2][9] These vacuoles are of endolysosomal origin and result from the impaired fission of vesicles from endosomes, a process dependent on PtdIns(3,5)P₂.[2]

Treatment with YM-201636 stalls the maturation of endosomes. This is evidenced by an increased co-localization of endocytosed cargo with the early endosome marker EEA1 and a decreased co-localization with the late endosome marker LAMP1.[10] This blockade disrupts crucial trafficking pathways, including the retrograde transport of receptors like the cation-independent mannose-6-phosphate receptor (CI-MPR) from endosomes to the trans-Golgi network (TGN).[2][7]

Autophagy

Autophagy, the cellular process for degrading and recycling damaged organelles and proteins, is profoundly affected by PIKfyve inhibition. YM-201636 treatment leads to an accumulation of the autophagosomal marker LC3-II, suggesting a disruption in the autophagic flux.[9] While autophagosome formation may proceed, their fusion with lysosomes and the subsequent degradation of their contents are impaired, leading to an accumulation of immature autolysosomes.[9][11] In some contexts, particularly in cancer cells, this disruption of autophagy can lead to cell death.[8][12] Interestingly, PIKfyve inhibition has also been shown to increase the secretion of exosomes and induce secretory autophagy.[13]

Glucose Metabolism

PIKfyve plays a crucial role in insulin-stimulated glucose uptake. Treatment with YM-201636 potently inhibits the translocation of the glucose transporter GLUT4 to the plasma membrane in adipocytes, thereby blocking glucose entry.[6] The IC50 for inhibiting the net insulin response is a mere 54 nM, highlighting the sensitivity of this pathway to PIKfyve activity.[6] It is noteworthy that at higher concentrations, YM-201636 can also inhibit the insulin-dependent activation of class IA PI 3-kinase, which could contribute to its effects on glucose metabolism.[6]

Retroviral Budding

The egress of retroviruses, such as HIV, from infected cells is dependent on the host cell's endosomal sorting machinery. PIKfyve activity is essential for this process, and YM-201636 has been shown to block retroviral budding, suggesting its potential as an antiviral agent.[5][7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving PIKfyve and the workflows of experiments used to study its inhibition by YM-201636.

Detailed Experimental Protocols

In Vitro PIKfyve Kinase Assay

This assay directly measures the enzymatic activity of PIKfyve and its inhibition by YM-201636.

Materials:

-

Anti-PIKfyve antibodies

-

Protein A/G-agarose beads

-

Cell lysates from a suitable cell line (e.g., 3T3L1 adipocytes)

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EGTA, 10 mM MgCl₂

-

Substrate: 100 µM Phosphatidylinositol (PtdIns)

-

ATP mix: 15 µM ATP, [γ-³²P]ATP (30 µCi)

-

YM-201636 stock solution

-

Lipid extraction reagents (e.g., chloroform/methanol/HCl)

-

TLC plates and developing solvent (e.g., chloroform/methanol/water/ammonia)

-

Phosphorimager or autoradiography film

Procedure:

-

Immunoprecipitation of PIKfyve:

-

Lyse cells and clarify the lysate by centrifugation.

-

Incubate the lysate with anti-PIKfyve antibodies overnight at 4°C.

-

Add protein A/G-agarose beads and incubate for 2 hours at 4°C to capture the antibody-PIKfyve complex.

-

Wash the beads extensively with lysis buffer and then with assay buffer.

-

-

Kinase Reaction:

-

Resuspend the beads in assay buffer containing 100 µM PtdIns.

-

Pre-incubate with various concentrations of YM-201636 or vehicle (DMSO) for 15 minutes at 37°C.

-

Initiate the kinase reaction by adding the ATP mix.

-

Incubate for 15 minutes at 37°C.

-

-

Lipid Extraction and Analysis:

-

Stop the reaction by adding lipid extraction reagents.

-

Extract the lipids and spot them onto a TLC plate.

-

Develop the TLC plate using an appropriate solvent system to separate the phosphoinositides.

-

Visualize the radiolabeled lipid products using a phosphorimager or autoradiography.

-

Quantify the spot intensities to determine the level of PIKfyve activity and the IC50 of YM-201636.

-

Cellular Phosphoinositide Analysis by HPLC

This method quantifies the levels of different phosphoinositides in cells treated with YM-201636.

Materials:

-

Cells labeled with myo-[2-³H]inositol

-

YM-201636

-

Perchloric acid

-

Lipid extraction reagents

-

Deacylation reagent (methylamine)

-

HPLC system with an anion-exchange column

-

Scintillation counter

Procedure:

-

Cell Labeling and Treatment:

-

Label cells with myo-[2-³H]inositol for 24-48 hours.

-

Treat the labeled cells with YM-201636 or vehicle for the desired time.

-

-

Lipid Extraction and Deacylation:

-

Stop the experiment by adding ice-cold perchloric acid.

-

Scrape the cells and extract the lipids.

-

Deacylate the lipid extract to generate water-soluble glycerophosphoinositols.

-

-

HPLC Analysis:

-

Separate the glycerophosphoinositols using an HPLC system equipped with an anion-exchange column and a gradient of an appropriate buffer (e.g., ammonium phosphate).

-

Collect fractions and measure the radioactivity in each fraction using a scintillation counter.

-

Identify the peaks corresponding to different phosphoinositides based on the retention times of known standards.

-

Quantify the amount of each phosphoinositide to determine the effect of YM-201636.

-

GLUT4 Translocation Assay by Immunofluorescence

This assay visualizes and quantifies the amount of GLUT4 at the plasma membrane.

Materials:

-

3T3L1 adipocytes or other suitable cells expressing tagged GLUT4 (e.g., HA-GLUT4-eGFP)

-

YM-201636

-

Insulin

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (if required for intracellular staining)

-

Primary antibodies (e.g., anti-HA for surface GLUT4)

-

Fluorescently labeled secondary antibodies

-

Nuclear stain (e.g., DAPI)

-

Fluorescence microscope (confocal recommended)

Procedure:

-

Cell Culture and Treatment:

-

Culture cells on coverslips.

-

Serum-starve the cells.

-

Pre-treat with YM-201636 or vehicle.

-

Stimulate with insulin or leave unstimulated.

-

-

Immunostaining:

-

Fix the cells.

-

For surface GLUT4 staining, do not permeabilize the cells. Incubate with the primary antibody against the exofacial tag of GLUT4.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

For total GLUT4, permeabilize the cells before antibody incubation.

-

Mount the coverslips on slides with a mounting medium containing a nuclear stain.

-

-

Imaging and Quantification:

-

Acquire images using a fluorescence microscope.

-

Quantify the fluorescence intensity of GLUT4 at the plasma membrane relative to the total cellular GLUT4 fluorescence.

-

Autophagy Flux Assay by LC3-II Immunoblotting

This assay measures the rate of autophagosome degradation.

Materials:

-

Cultured cells

-

YM-201636

-

Lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine)

-

Lysis buffer

-

SDS-PAGE and Western blotting reagents

-

Primary antibody against LC3

-

Secondary antibody

-

Chemiluminescence detection system

Procedure:

-

Cell Treatment:

-

Culture cells and treat with YM-201636 or vehicle.

-

In parallel, treat cells with a lysosomal inhibitor alone or in combination with YM-201636 for the last few hours of the experiment.

-

-

Protein Analysis:

-

Lyse the cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and perform Western blotting using an anti-LC3 antibody.

-

The antibody will detect both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).

-

-

Data Interpretation:

-

An increase in LC3-II levels upon treatment with YM-201636 alone could indicate either an induction of autophagy or a blockage of autophagic degradation.

-

By comparing the LC3-II levels in the presence and absence of a lysosomal inhibitor, the autophagic flux can be determined. A further accumulation of LC3-II in the presence of the lysosomal inhibitor indicates active autophagic flux, while no further increase suggests a block in degradation.

-

Conclusion

YM-201636 is a powerful pharmacological tool that has been instrumental in elucidating the diverse and critical cellular functions of PIKfyve. Its ability to potently and selectively inhibit the production of PtdIns(3,5)P₂ and PtdIns5P has unveiled the central role of these signaling lipids in maintaining the integrity and functionality of the endolysosomal system. The profound cellular consequences of PIKfyve inhibition, from the dramatic formation of cytoplasmic vacuoles to the disruption of autophagy and glucose metabolism, underscore the importance of this kinase in cellular homeostasis. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate roles of PIKfyve and to explore the therapeutic potential of its inhibitors in various diseases, including cancer, neurodegenerative disorders, and viral infections.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]

- 4. Analysis of Cellular Phosphoinositides and Phosphoinositols By High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 5. Functional dissociation between PIKfyve-synthesized PtdIns5P and PtdIns(3,5)P2 by means of the PIKfyve inhibitor YM201636 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Visualization and quantitation of GLUT4 translocation in human skeletal muscle following glucose ingestion and exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GLUT4 Translocation in Single Muscle Cells in Culture: Epitope Detection by Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]

- 8. benchchem.com [benchchem.com]

- 9. Detection and manipulation of phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bitesizebio.com [bitesizebio.com]

- 11. Optimization of the autophagy measurement in a human cell line and primary cells by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A selective PIKfyve inhibitor blocks PtdIns(3,5)P2 production and disrupts endomembrane transport and retroviral budding | EMBO Reports [link.springer.com]

- 13. Phosphoinositide Analysis by Liquid Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

YM-201636: A Potent and Selective PIKfyve Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

YM-201636 is a potent and selective small-molecule inhibitor of the phosphoinositide kinase, FYVE-type finger containing (PIKfyve). Its discovery has provided a critical tool for elucidating the cellular functions of the lipid products of PIKfyve, phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂) and phosphatidylinositol 5-phosphate (PtdIns5P). This technical guide details the discovery, chemical properties, and mechanism of action of YM-201636, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Discovery and Chemical Properties

YM-201636 was identified through a drug discovery program aimed at identifying novel phosphoinositide 3-kinase (PI3K) inhibitors. It is a cell-permeable pyridofuropyrimidine compound with the formal name 6-amino-N-[3-[4-(4-morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenyl]-3-pyridinecarboxamide[1].

Table 1: Chemical and Physical Properties of YM-201636

| Property | Value |

| Formal Name | 6-amino-N-[3-[4-(4-morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenyl]-3-pyridinecarboxamide[1] |

| CAS Number | 371942-69-7[1][2] |

| Molecular Formula | C₂₅H₂₁N₇O₃[1][2] |

| Molecular Weight | 467.5 g/mol [1] |

| Purity | ≥98%[2] |

| Solubility | Soluble in DMSO (10 mg/ml) and DMF (10 mg/ml)[1] |

Mechanism of Action and Biological Activity

YM-201636 exerts its biological effects primarily through the potent and selective inhibition of PIKfyve, the kinase responsible for phosphorylating phosphatidylinositol 3-phosphate (PtdIns3P) to produce PtdIns(3,5)P₂. This inhibition disrupts the delicate balance of phosphoinositides, which are crucial signaling molecules and determinants of organelle identity, particularly within the endo-lysosomal system.

The primary consequence of PIKfyve inhibition by YM-201636 is a significant reduction in the cellular levels of PtdIns(3,5)P₂[3]. This leads to a range of cellular phenotypes, including the formation of large cytoplasmic vacuoles, disruption of endosomal trafficking, impaired lysosomal function, and inhibition of retroviral budding[1][3][4].

Table 2: In Vitro and In Vivo Activity of YM-201636

| Target/Process | IC₅₀/Effect | Cell/System |

| PIKfyve (in vitro) | 33 nM[5][6] | Cell-free assay |

| p110α (in vitro) | 3.3 µM[5][6] | Cell-free assay |

| Fab1 (yeast orthologue) | >5 µM[5] | Cell-free assay |

| PtdIns(3,5)P₂ Production | 80% reduction at 800 nM[3] | NIH3T3 cells |

| Basal and Insulin-activated 2-deoxyglucose uptake | 54 nM[1][7] | 3T3L1 adipocytes |

| Retroviral Budding | 80% reduction at 800 nM | Moloney leukemia virus-expressing cells |

Signaling Pathways

The inhibition of PIKfyve by YM-201636 directly impacts the phosphoinositide signaling cascade, leading to downstream consequences on various cellular processes.

References

- 1. Inhibition of PIKfyve by YM-201636 Dysregulates Autophagy and Leads to Apoptosis-Independent Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 3. Roles of PIKfyve in multiple cellular pathways | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PIKfyve: PARTNERS, SIGNIFICANCE, DEBATES AND PARADOXES - PMC [pmc.ncbi.nlm.nih.gov]

YM-201636: A Potent Inhibitor of Retroviral Budding Through Disruption of the PIKfyve/ESCRT Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

YM-201636 is a potent and specific small-molecule inhibitor of the phosphoinositide kinase PIKfyve, the enzyme responsible for synthesizing phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂). This lipid plays a crucial role in regulating endosomal trafficking and membrane dynamics. A significant body of research has demonstrated that by inhibiting PIKfyve, YM-201636 effectively blocks a critical step in the lifecycle of many retroviruses: the budding and release of new virions from the host cell. This blockade is primarily achieved by disrupting the function of the host cell's Endosomal Sorting Complex Required for Transport (ESCRT) machinery, which retroviruses hijack for their egress. This document provides a comprehensive overview of the mechanism of action, quantitative effects, experimental methodologies, and relevant cellular pathways associated with YM-201636's impact on retroviral budding.

Core Mechanism of Action: PIKfyve Inhibition and ESCRT Pathway Disruption

The primary mechanism by which YM-201636 inhibits retroviral budding is through its specific inhibition of PIKfyve kinase activity.[1][2] PIKfyve is the sole enzyme responsible for generating PtdIns(3,5)P₂ from its precursor, PtdIns(3)P.[3][4] PtdIns(3,5)P₂ is a low-abundance but critical signaling lipid that regulates the maturation of endosomes and the formation of multivesicular bodies (MVBs).[3][5]

Retroviruses, including HIV, co-opt the host cell's ESCRT machinery to facilitate their budding from the plasma membrane.[1][2] The ESCRT pathway is normally involved in sorting ubiquitinated membrane proteins into intraluminal vesicles (ILVs) within MVBs. This process involves a series of protein complexes (ESCRT-0, -I, -II, and -III) that recognize and sort cargo, deform the membrane, and ultimately sever the connection between the budding vesicle and the cytoplasm. Retroviral Gag polyproteins mimic this cellular process, recruiting ESCRT components to the site of budding to enable their release.[6][7]

The function of the ESCRT machinery is critically dependent on the integrity of the endosomal system and the presence of specific phosphoinositides, including PtdIns(3,5)P₂.[3] By inhibiting PIKfyve, YM-201636 depletes the cellular pool of PtdIns(3,5)P₂, leading to impaired ESCRT function.[6][8] This disruption prevents the final membrane scission event required for viral particle release, effectively trapping virions at the cell surface and significantly reducing the production of infectious progeny.[1][2]

Quantitative Data on YM-201636 Activity

The efficacy and specificity of YM-201636 have been quantified in various in vitro and cellular assays.

Table 1: In Vitro Inhibitory Activity of YM-201636

| Target Kinase | IC₅₀ (Half-Maximal Inhibitory Concentration) | Notes |

| PIKfyve (mammalian) | 33 nM | Potent and primary target.[1][8] |

| p110α (Class IA PI3K) | 3 µM | ~100-fold less sensitive than PIKfyve.[1] |

| Fab1 (yeast orthologue) | >5 µM | Insensitive, demonstrating species specificity.[1][8] |

Table 2: Cellular Efficacy of YM-201636

| Cellular Process | Effective Concentration | Observed Effect | Cell Type |

| Retroviral Budding | 800 nM | ~80% reduction in virus release. [1][2][8] | TEGH human fibrosarcoma cells |

| PtdIns(3,5)P₂ Production | 800 nM | ~80% decrease in levels.[8] | NIH3T3 cells |

| Endosome Vesiculation | ~400 nM (A₅₀) | Induces formation of large vesicular structures.[2] | Various (NIH3T3, COS7, etc.) |

| Glucose Uptake (net insulin) | 54 nM (IC₅₀) | Potent inhibition of glucose transport.[3][9] | 3T3L1 adipocytes |

| Insulin-activated PI 3-kinase | 100 nM | Complete inhibition.[3][8] | 3T3L1 adipocytes |

Key Experimental Protocols

The following protocols are foundational for studying the effects of YM-201636 on retroviral budding.

In Vitro Lipid Kinase Assay

This assay measures the direct inhibitory effect of YM-201636 on PIKfyve's enzymatic activity.

-

Immunoprecipitation: PIKfyve is immunoprecipitated from cell lysates (e.g., 3T3L1 adipocytes) using an anti-PIKfyve antibody.[3]

-

Pre-incubation: The immunoprecipitated enzyme is pre-incubated with varying concentrations of YM-201636 (or vehicle control, e.g., DMSO) for 15 minutes at 37°C.[3]

-

Kinase Reaction: The kinase assay is initiated by adding the substrate (e.g., 100 µM PtdIns) and [γ-³²P]ATP in a kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EGTA, 10 mM MgCl₂). The reaction proceeds for 15 minutes at 37°C.[3]

-

Lipid Extraction and Analysis: The reaction is stopped, and lipids are extracted. The radiolabeled lipid products are then separated by thin-layer chromatography (TLC).[3]

-

Quantification: The TLC plate is exposed to an autoradiography film. The resulting spots corresponding to the phosphorylated product (PtdInsP) are quantified to determine the level of kinase activity and calculate the IC₅₀ value.[3]

Retroviral Budding Assay

This cellular assay quantifies the impact of YM-201636 on the release of viral particles.

-

Cell Culture: A cell line that constitutively produces a retrovirus, such as the TEGH human fibrosarcoma line producing an ecotropic retrovirus, is cultured.[1][2]

-

Compound Treatment: Cells are treated with a specific concentration of YM-201636 (e.g., 800 nM) or a vehicle control.[1]

-

Incubation: The cells are incubated for a defined period (e.g., 2-3 hours) to allow for viral production and budding in the presence of the inhibitor.[2]

-

Sample Collection: The cell culture supernatant, containing released virions, is collected. The cells are lysed to analyze intracellular viral protein levels.

-

Quantification of Released Virus: The amount of virus in the supernatant is quantified. This can be done using various methods, such as a reverse transcriptase (RT) activity assay, p24 ELISA for HIV, or Western blotting for viral proteins like Gag or Capsid. The results are normalized to the amount of viral protein in the cell lysate to account for any effects on protein synthesis. A reduction in the supernatant-to-cell-lysate ratio of viral protein indicates an inhibition of budding.[1]

Visualizations of Pathways and Workflows

Signaling Pathway of YM-201636 Action

Caption: YM-201636 inhibits PIKfyve, blocking PtdIns(3,5)P₂ synthesis and ESCRT-mediated retroviral budding.

Experimental Workflow for Budding Assay

Caption: Workflow for quantifying the inhibitory effect of YM-201636 on retroviral particle release.

Conclusion and Future Directions

YM-201636 is a powerful research tool and a potential therapeutic lead that potently inhibits retroviral budding by specifically targeting the host PIKfyve kinase.[3] Its mechanism of action, centered on the disruption of PtdIns(3,5)P₂ synthesis and the subsequent impairment of the ESCRT pathway, highlights a promising host-oriented strategy for antiviral therapy.[6][7] By targeting a host factor, this approach may offer a higher barrier to the development of viral resistance compared to drugs targeting viral enzymes.

However, the potent off-target effects of YM-201636, particularly the profound inhibition of insulin-stimulated glucose uptake at concentrations significantly lower than those required for antiviral activity, present a major hurdle for its clinical development.[3][9] These findings underscore the critical role of the PIKfyve pathway in fundamental cellular processes beyond viral egress. Future drug development efforts could focus on identifying second-generation PIKfyve inhibitors with an improved therapeutic window, maximizing antiviral potency while minimizing effects on essential metabolic pathways.

References

- 1. A selective PIKfyve inhibitor blocks PtdIns(3,5)P2 production and disrupts endomembrane transport and retroviral budding | EMBO Reports [link.springer.com]

- 2. A selective PIKfyve inhibitor blocks PtdIns(3,5)P2 production and disrupts endomembrane transport and retroviral budding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. YM201636, an inhibitor of retroviral budding and PIKfyve-catalyzed PtdIns(3,5)P2 synthesis, halts glucose entry by insulin in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the PtdIns(5) kinase PIKfyve disrupts intracellular replication of Salmonella - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of PIKFYVE kinase interferes ESCRT pathway to suppress RNA virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. YM201636, an inhibitor of retroviral budding and PIKfyve-catalyzed PtdIns(3,5)P2 synthesis, halts glucose entry by insulin in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Role of PIKfyve in Glucose Uptake Using YM-201636: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The regulation of glucose uptake is a cornerstone of metabolic homeostasis, with the insulin-stimulated translocation of the GLUT4 transporter to the plasma membrane being a critical step. Emerging evidence has implicated PIKfyve, a phosphoinositide kinase responsible for synthesizing phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P), as a key regulator in this process. YM-201636, a potent and selective inhibitor of PIKfyve, has become an invaluable pharmacological tool for dissecting the precise role of this kinase in cellular trafficking and signaling events. This technical guide provides an in-depth overview of the PIKfyve signaling pathway in the context of glucose uptake, summarizes the quantitative effects of YM-201636, and offers detailed experimental protocols for researchers investigating this pathway.

The Role of PIKfyve in Insulin-Stimulated Glucose Uptake

Insulin triggers a complex signaling cascade in fat and muscle cells to facilitate glucose entry. A key event is the translocation of the glucose transporter GLUT4 from intracellular storage compartments to the cell surface[1][2]. PIKfyve is now understood to be a crucial positive regulator in this pathway[3].

Following insulin receptor activation, PI3-Kinase (PI3K) and its downstream effector Akt/PKB are activated. Akt/PKB can directly phosphorylate PIKfyve on serine residue S318[4][5]. This phosphorylation event is thought to be important for PIKfyve's role in membrane trafficking[4]. PIKfyve's enzymatic activity, which primarily converts PtdIns3P to PtdIns(3,5)P2 on endosomal membranes, is essential for the proper trafficking and recycling of GLUT4-containing vesicles[1][6]. Studies using dominant-negative kinase-dead PIKfyve mutants have shown that PIKfyve's enzymatic activity is a positive, stimulatory signal in insulin-regulated GLUT4 translocation and glucose uptake[3].

Depletion of PIKfyve or its activating partner, ArPIKfyve, using siRNA has been shown to reduce insulin-activated glucose uptake and diminish the cell-surface accumulation of GLUT4[1][2]. This highlights the physiological link between the ArPIKfyve-PIKfyve-PtdIns(3,5)P2 pathway and the metabolic effects of insulin[1][2].

Beyond the canonical insulin pathway, PIKfyve has also been implicated in contraction-stimulated glucose uptake in skeletal muscle, a process mediated by AMP-activated protein kinase (AMPK)[7].

YM-201636: A Pharmacological Probe for PIKfyve Function

YM-201636 is a cell-permeable pyridofuropyrimidine compound identified as a potent and selective inhibitor of PIKfyve's kinase activity[8][9]. It has been instrumental in studying the cellular processes regulated by PIKfyve, including endosomal trafficking and glucose metabolism[9][10].

Inhibitory Profile of YM-201636

YM-201636 exhibits high potency against mammalian PIKfyve, with significantly less activity against its yeast orthologue, Fab1, and the class I PI3K catalytic subunit p110α[8][9][10]. This selectivity makes it a powerful tool, though its off-target effects must be considered.

| Target Kinase | IC50 (nM) | Selectivity vs. PIKfyve | Reference(s) |

| PIKfyve | 33 | - | [8][9][10][11] |

| p110α (Class IA PI3K) | 3,300 | ~100-fold | [8][9][10][11] |

| Fab1 (Yeast PIKfyve) | >5,000 | >150-fold | [8][9][10][11] |

Effects of YM-201636 on Glucose Metabolism and Signaling

Studies in 3T3-L1 adipocytes have revealed that YM-201636 potently inhibits glucose uptake. However, a critical finding is the discrepancy between the concentrations required to block glucose influx versus those needed to inhibit GLUT4 translocation and upstream insulin signaling[12][13]. YM-201636 almost completely inhibits basal and insulin-stimulated glucose uptake at concentrations as low as 160 nM[10][12][13]. In contrast, partial inhibition of GLUT4 translocation and a 55% inhibition of Akt-Ser473 phosphorylation require a much higher concentration of 800 nM[12].

This suggests that YM-201636 has additional targets besides PIKfyve that are involved in glucose transport. Indeed, subsequent studies revealed that YM-201636 also completely inhibits the insulin-dependent activation of class IA PI 3-kinase in intact cells, an effect not predicted by in vitro assays against the isolated catalytic subunit[12][13]. This dual inhibition complicates the interpretation of its effects on glucose metabolism.